CUDA - 479413-68-8

CUDA

Catalog Number: EVT-254758
CAS Number: 479413-68-8
Molecular Formula: C19H36N2O3
Molecular Weight: 340.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid is a medium-chain fatty acid.

12-[(4-azidosalicyl)amino]dodecanoic acid (ASD)

  • Compound Description: 12-[(4-azidosalicyl)amino]dodecanoic acid (ASD) is a photoreactive fatty acid analog used in photoaffinity labeling studies to identify and characterize lipid binding sites on proteins. It can be radioiodinated with Iodine-125 to facilitate detection and analysis of protein binding []. ASD has been used to study enzymes involved in cholesterol and fatty acid metabolism, including cholesterol esterase and acyl-CoA:cholesterol O-acyltransferase (ACAT) [, ]. Additionally, ASD has been employed to investigate N-acylphosphatidylethanolamine synthase, an enzyme involved in plant lipid metabolism [, ].

12-Azidooleoyl-CoA

  • Compound Description: 12-Azidooleoyl-CoA is a photoreactive fatty acid analog designed as a probe for studying lipid binding sites on proteins. Its photolabile azido group allows for covalent crosslinking to proteins upon UV irradiation []. This compound has been utilized in photoaffinity labeling studies targeting acyl-CoA oxidase, an enzyme involved in fatty acid oxidation [].

12-[(5-iodo-4-azido-2-hydroxybenzoyl)amino]dodecanoate (IFA)

  • Compound Description: 12-[(5-iodo-4-azido-2-hydroxybenzoyl)amino]dodecanoate (IFA), along with its CoA (IFA:CoA) and cholesteryl (IFA:CEA) esters, are designed as radioactive and photoreactive lipid analogs to investigate protein cholesterol and fatty acid binding sites []. These analogs demonstrate recognition as both substrates and inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT) and cholesterol esterase, key enzymes regulating cellular cholesterol metabolism [].

ω-Aminododecanoic Acid (ω-AmDDA)

  • Compound Description: ω-Aminododecanoic acid (ω-AmDDA) is the monomer used in the production of Nylon 12, a high-performance bioplastic []. Biosynthesis of ω-AmDDA from renewable resources like vegetable oils is of significant interest as a sustainable alternative to petroleum-based monomer synthesis [].
Source and Classification

CUDA is classified under parallel computing frameworks and is specifically designed for NVIDIA GPUs. It acts as an interface between the application and the GPU hardware, enabling efficient execution of parallel tasks. The CUDA programming model abstracts the complexities of GPU architecture, making it accessible to programmers familiar with C/C++.

Synthesis Analysis

Synthesis in the context of CUDA refers to the process of transforming high-level CUDA code into machine-executable code that can run on GPUs. The synthesis process involves several steps:

  1. Code Annotation: The CUDA code is annotated to identify parallelism at both coarse and fine granularity levels.
  2. Source-to-Source Compilation: Tools like FCUDA are employed to convert Single Program Multiple Data (SPMD) CUDA kernels into parallel C code suitable for high-level synthesis tools such as AutoPilot.
  3. Resource Optimization: During synthesis, resource consumption and latency metrics are collected to optimize performance while minimizing resource usage.

The synthesis process is crucial for ensuring that the generated code efficiently utilizes the GPU's architecture while maintaining high performance across different applications .

Molecular Structure Analysis

While CUDA does not have a molecular structure in a traditional chemical sense, its architecture can be metaphorically described in terms of its components:

  • Host and Device: The host refers to the CPU and its memory, while the device refers to the GPU and its memory.
  • Kernel Structure: A CUDA kernel is a function executed on the GPU, which can be launched in parallel by multiple threads. Each kernel operates within a grid of thread blocks, allowing for efficient data processing.

The architecture supports multi-dimensional indexing through built-in variables like threadIdx and blockIdx, facilitating easy access to data structures such as matrices and vectors .

Chemical Reactions Analysis

In a computational sense, "chemical reactions" can be likened to the execution of CUDA kernels that manipulate data. These operations often involve:

  1. Data Transfer: Moving data between host memory and device memory using functions like cudaMemcpy.
  2. Kernel Execution: Launching kernels that perform computations on data sets, where each thread processes independent data elements.
  3. Synchronization: Ensuring that operations are completed before moving on to subsequent tasks using synchronization mechanisms like cudaStreamSynchronize.

The efficiency of these operations is critical for achieving high performance in applications such as simulations or image processing .

Mechanism of Action

CUDA operates on several principles that define its mechanism of action:

  1. Parallel Execution: By launching multiple threads concurrently, CUDA allows for significant speedup in processing large datasets.
  2. Memory Management: CUDA provides various memory types (global, shared, local) that can be utilized strategically to optimize performance.
  3. Kernel Launch Configuration: Developers can configure how many threads are launched per block and how many blocks are used in total, tailoring execution to specific needs.

This model enables efficient computation by leveraging the massive parallel processing capabilities inherent in modern GPUs .

Physical and Chemical Properties Analysis

CUDA's physical properties relate to its performance metrics rather than traditional chemical properties:

  • Performance Metrics: These include throughput (operations per second), latency (time taken for operations), and effective bandwidth (data transfer rates).
  • Scalability: CUDA scales well with increasing numbers of cores, allowing applications to benefit from additional hardware resources.

The effectiveness of CUDA depends on how well an application can exploit these properties through optimized kernel design and memory management strategies .

Applications

CUDA has widespread applications across various scientific fields due to its ability to accelerate computations:

  1. Scientific Computing: Used in simulations for physics, chemistry, and biology where large datasets require intensive calculations.
  2. Machine Learning: Enhances training times for neural networks by parallelizing matrix operations.
  3. Image Processing: Accelerates tasks such as filtering, transformations, and rendering in computer vision applications.
  4. Financial Modeling: Implements complex algorithms for risk assessment and option pricing at high speeds.

The versatility of CUDA makes it an essential tool for researchers and developers looking to harness GPU power for demanding computational tasks .

Properties

CAS Number

479413-68-8

Product Name

CUDA

IUPAC Name

12-(cyclohexylcarbamoylamino)dodecanoic acid

Molecular Formula

C19H36N2O3

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C19H36N2O3/c22-18(23)15-11-6-4-2-1-3-5-7-12-16-20-19(24)21-17-13-9-8-10-14-17/h17H,1-16H2,(H,22,23)(H2,20,21,24)

InChI Key

HPTJABJPZMULFH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NCCCCCCCCCCCC(=O)O

Synonyms

12-[[(cyclohexylamino)carbonyl]amino]-dodecanoic acid

Canonical SMILES

C1CCC(CC1)NC(=O)NCCCCCCCCCCCC(=O)O

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